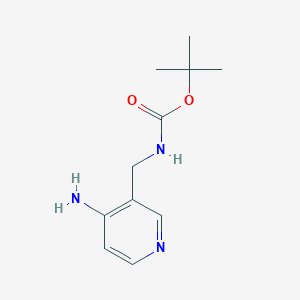

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate

Description

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

tert-butyl N-[(4-aminopyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-6-13-5-4-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) |

InChI Key |

CAGKXEPSMQJLDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CN=C1)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Photocatalytic Synthesis

This method employs a photocatalytic approach utilizing an acridine salt as a catalyst. The process involves the following steps:

Reagents :

- 2-aminopyridine

- Piperazine-1-tert-butyl formate

- Acridine salt photocatalyst

- Oxidant (e.g., hydrogen peroxide)

Solvent : Anhydrous dichloroethane

-

- Mix the reagents in dichloroethane.

- Replace the reaction atmosphere with oxygen.

- Irradiate with blue LED light for approximately 10 hours.

Yield : Up to 95% of tert-butyl (4-aminopyridin-3-YL)methylcarbamate can be obtained through this method, which is advantageous due to its environmentally friendly nature and reduced byproduct formation.

Method 2: Direct Carbamylation

This method focuses on the direct reaction between arylamines and alkyl aryl carbonates in the presence of a strong base:

Reagents :

- Aryl amine (e.g., 4-aminopyridine)

- Alkyl aryl carbonate (e.g., tert-butyl carbonate)

Base : Strong base such as sodium hydride or lithium diisopropylamide.

-

- The aryl amine is treated with two equivalents of a strong base followed by the addition of alkyl aryl carbonate.

Yield : This method provides good yields for various substrates, including electron-rich and electron-poor arylamines, making it versatile for synthesizing hindered carbamates.

Method 3: Two-Step Synthesis

A more traditional approach involves a two-step synthesis involving metal-catalyzed coupling followed by hydrogenation:

Step 1 :

- A coupling reaction using palladium on carbon as a catalyst to form an intermediate.

Step 2 :

- Hydrogenation of the intermediate to yield this compound.

Yield : This method often results in lower yields compared to photocatalytic synthesis due to potential side reactions and longer reaction times.

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Photocatalytic Synthesis | Acridine salt, oxidant | Blue LED irradiation | Up to 95% | Environmentally friendly, high yield |

| Direct Carbamylation | Aryl amine, alkyl aryl carbonate | Strong base | Good | Versatile for various substrates |

| Two-Step Synthesis | Palladium catalyst | Metal-catalyzed coupling + H2 | Lower | Established methodology |

The preparation of this compound can be effectively achieved through various methods, each with its own merits and limitations. The photocatalytic method stands out for its high yield and environmental safety, making it a preferred choice in contemporary organic synthesis. Future research may focus on optimizing these methods further to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, nitro derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate has shown promise as an intermediate in the synthesis of bioactive molecules, particularly in the development of drugs targeting neurological disorders. Its structural components facilitate interactions with various receptors and enzymes, making it a candidate for treating conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

In studies investigating neuroprotective agents, compounds similar to this compound have been tested for their ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer's pathology. For instance, research has demonstrated that derivatives of this compound can act as both β-secretase and acetylcholinesterase inhibitors, which are crucial for preventing amyloid plaque formation and improving cognitive function in animal models .

Enzyme Modulation

The compound exhibits significant enzyme modulation properties, affecting various biochemical pathways. It has been shown to influence enzyme kinetics, leading to potential therapeutic applications in metabolic disorders.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (nM) | Biological Effect |

|---|---|---|---|

| This compound | β-secretase | 15.4 | Inhibition of amyloidogenesis |

| This compound | Acetylcholinesterase | 0.17 | Increased acetylcholine levels |

Synthesis of Novel Compounds

This compound serves as an important building block for synthesizing various derivatives that possess enhanced biological activities or improved pharmacokinetic profiles. Researchers are exploring its applications in creating multi-target compounds that address multiple pathways involved in disease progression.

Structure-Activity Relationship Studies

The compound's unique structure allows for extensive structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. By modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to biological activity.

Example SAR Findings

Research indicates that variations in the position of the amino group or substitutions on the pyridine ring can lead to significant changes in biological activity and selectivity towards specific targets .

Mechanism of Action

The mechanism of action of tert-butyl (4-aminopyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties and reactivity are influenced by substituents on the pyridine ring. Key analogues include:

Key Observations :

- Amino Group (NH₂): The primary amine in the target compound offers superior nucleophilicity compared to hydroxy or methoxy groups, enabling facile conjugation (e.g., amide bond formation) .

- Hydroxyimino Group: In analogues like , the oxime moiety (N-OH) may confer chelation properties but reduces metabolic stability compared to NH₂ .

- Aminomethyl vs.

Biological Activity

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H17N3O2

- Molecular Weight : 223.27 g/mol

- CAS Number : 57906529

Biological Activity Overview

The compound is primarily studied for its effects on various biological systems, particularly in the context of neuropharmacology and cancer research. Its structural features suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

This compound is believed to exert its biological effects through several mechanisms:

- Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

- Neuroprotective Effects : By enhancing cholinergic transmission, it may provide neuroprotective benefits against neurodegenerative diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).

- Results : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity against these cancer cell lines .

Structure-Activity Relationship (SAR)

Studies have investigated the SAR of similar compounds to elucidate structural features that enhance biological activity:

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| A | This compound | 5.2 | AChE inhibitor, anticancer |

| B | Similar derivative | 10.1 | Moderate AChE inhibition |

| C | Another analog | 15.0 | Low anticancer activity |

This table illustrates how modifications to the core structure can influence biological potency.

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a therapeutic potential for cognitive enhancement .

- Cancer Treatment Research : A study exploring the compound's effects on tumor growth in xenograft models showed a significant reduction in tumor size compared to controls, further supporting its anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tert-butyl (4-aminopyridin-3-yl)methylcarbamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A typical procedure involves reacting 4-aminopyridin-3-ylmethanamine with Boc₂O under inert conditions (e.g., N₂ atmosphere) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions . Post-reaction, pH adjustment (e.g., 1 M HCl to pH 5) followed by extraction (EtOAc/DCM) and column chromatography purification ensures high yield and purity. Catalyst screening (e.g., Pd(PPh₃)₂Cl₂/CuI for coupling reactions) and temperature control (e.g., 80°C for nucleophilic substitutions) are critical for optimizing intermediates .

Q. How can the structure of This compound be rigorously characterized?

- Methodology : Use orthogonal analytical techniques:

- NMR : ¹H/¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine/amine proton environments .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) to verify molecular weight (e.g., observed m/z 238.28 for C₁₂H₁₈N₂O₃) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry or solid-state interactions, as demonstrated in related carbamate derivatives .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodology : The compound is stable at room temperature in inert, dry environments but may degrade in the presence of strong acids/bases or oxidizers . Store in amber vials under N₂, with desiccants (e.g., silica gel), and avoid prolonged exposure to light. Monitor stability via periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., Boc deprotection vs. pyridine functionalization) be controlled during synthesis?

- Methodology : Use kinetic control strategies:

- Low Temperatures : Slow addition of Boc₂O at -78°C minimizes premature deprotection .

- Selective Catalysts : For coupling reactions (e.g., Sonogashira or Suzuki-Miyaura), Pd/Cu systems enhance regioselectivity while preserving the Boc group .

- Protecting Group Alternatives : Compare Boc with Fmoc/Cbz to assess stability under specific reaction conditions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?

- Methodology :

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace unexpected proton environments in NMR.

- DFT Calculations : Predict theoretical NMR/IR spectra (e.g., Gaussian software) to cross-validate experimental data .

- Tandem MS/MS : Fragment ambiguous ions to identify structural anomalies .

Q. What role does This compound play in medicinal chemistry, particularly in kinase inhibitor development?

- Methodology : The 4-aminopyridine moiety serves as a scaffold for targeting ATP-binding pockets in kinases. For example:

- Analog Synthesis : Modify the pyridine ring with halogens (e.g., Cl, Br) or alkoxy groups to enhance binding affinity .

- Biological Assays : Use FRET-based kinase assays (e.g., EGFR or CDK2) to evaluate inhibition potency. Cross-reference with crystallographic data (e.g., PDB entries) to rationalize structure-activity relationships .

Q. What computational approaches aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology :

- Hammett Analysis : Quantify electronic effects of substituents on the pyridine ring using σ/σ⁺ parameters.

- Molecular Dynamics (MD) : Simulate transition states for SNAr reactions (e.g., with 2-chloro-5-iodopyrimidine) to identify steric/electronic bottlenecks .

- Docking Studies : Predict binding modes in enzymatic active sites using AutoDock or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.